3-(2-Fluoro-5-nitrophenyl)propan-1-ol
Description
3-(2-Fluoro-5-nitrophenyl)propan-1-ol is a substituted propanol derivative featuring a phenyl ring with electron-withdrawing substituents: a fluorine atom at the 2-position and a nitro group at the 5-position.
Properties
Molecular Formula |
C9H10FNO3 |
|---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
3-(2-fluoro-5-nitrophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10FNO3/c10-9-4-3-8(11(13)14)6-7(9)2-1-5-12/h3-4,6,12H,1-2,5H2 |
InChI Key |
VUDCHEGYZXXBBD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CCCO)F |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CCCO)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between 3-(2-Fluoro-5-nitrophenyl)propan-1-ol and related compounds:
Key Comparative Analysis
Electronic Effects :
- The fluorine and nitro groups in the target compound create a strongly electron-deficient aromatic ring, enhancing reactivity in electrophilic substitutions or hydrogen-bonding interactions. In contrast, the imidazole derivative (C₆H₁₀N₂O) exhibits electron-rich aromaticity, enabling π-π stacking or metal coordination .
- Chlorine in 3-(2-chloro-5-nitrophenyl)-3-hydroxy-1-phenylpropan-1-one provides a larger atomic radius than fluorine, increasing steric hindrance and altering binding affinities .
- Polarity and Solubility: The benzodioxolane derivative (C₁₀H₁₁BrO₃) has an oxygen-rich dioxolane ring, improving water solubility compared to the target compound. However, the hexafluoropropanol group (C₉H₅F₇N₂O₃) introduces high hydrophobicity despite its polar hydroxyl group .
Synthetic Yields and Methods :
- Biological and Chemical Applications: Benzo[b]furan derivatives (e.g., compounds 130–132) are common in antiviral and anticancer research due to their planar, bioisosteric aromatic systems . The hexafluoropropanol compound (C₉H₅F₇N₂O₃) is suited for high-performance materials or catalysts due to its strong acidity and thermal stability .
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